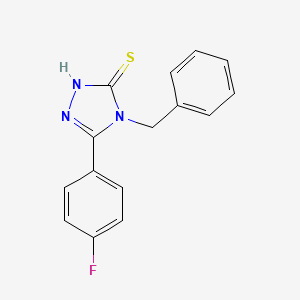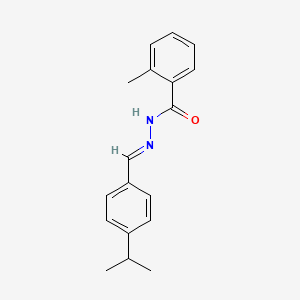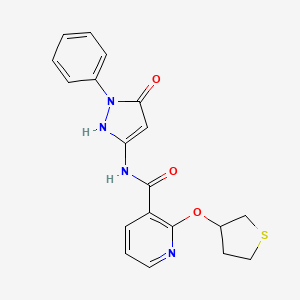
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Assemblies and Crystal Engineering
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is part of a class of compounds that have been explored for their potential in molecular assemblies and crystal engineering. Structural and energetic analyses of such molecular assemblies, including cocrystals involving nicotinamide derivatives, have highlighted basic recognition patterns and crystal lattice energetic features, providing insights into the design of new materials with desired properties (Jarzembska et al., 2017).
Antifungal and Enzyme Inhibition Activities
Research has demonstrated the bioactivity-oriented modification strategy for succinate dehydrogenase (SDH) inhibitors using nicotinamide derivatives, showing significant antifungal activity against various fungi strains. This highlights the therapeutic potential of these compounds in agricultural applications and the treatment of fungal infections (Liu et al., 2020).
Corrosion Inhibition
Nicotinamide derivatives have been evaluated for their corrosion inhibition effects on mild steel in acidic solutions, offering insights into their potential application in protecting industrial materials. This research opens avenues for the development of more effective corrosion inhibitors based on nicotinamide chemistry (Chakravarthy et al., 2014).
Neuroprotection and Antioxidative Effects
Edaravone, a free radical scavenger structurally related to nicotinamide derivatives, has been shown to protect against retinal damage both in vitro and in vivo. This suggests that compounds within the nicotinamide family may have therapeutic potential in treating oxidative stress-related diseases, including neurodegenerative conditions (Inokuchi et al., 2009).
Metabolic Pathways and Disease Treatment
Nicotinamide plays a critical role in cellular energy metabolism, impacting physiology and influencing oxidative stress. It modulates pathways tied to cellular survival and death, suggesting that derivatives like this compound could be relevant in treating various diseases through its action on these pathways (Maiese et al., 2009).
Eigenschaften
IUPAC Name |
N-(3-oxo-2-phenyl-1H-pyrazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-17-11-16(22-23(17)13-5-2-1-3-6-13)21-18(25)15-7-4-9-20-19(15)26-14-8-10-27-12-14/h1-7,9,11,14,22H,8,10,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFJKYHMCYIQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC(=O)N(N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
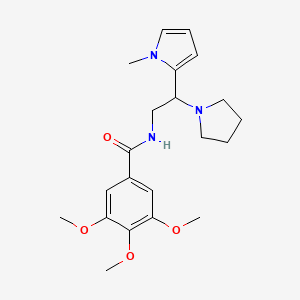

![(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol](/img/structure/B2919314.png)
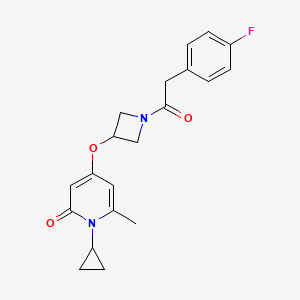
![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2919319.png)
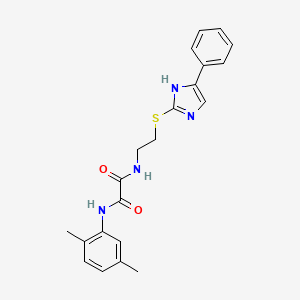
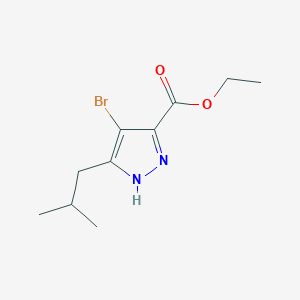
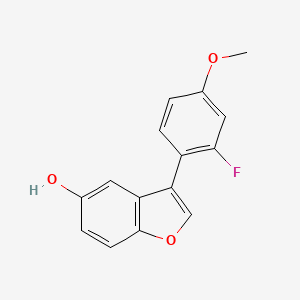
![N'-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide](/img/structure/B2919325.png)
![Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2919326.png)
![ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2919327.png)
